molecular formula C13H11BrO2S B8728445 2-Bromo-4'-methanesulfonyl-biphenyl

2-Bromo-4'-methanesulfonyl-biphenyl

Cat. No.: B8728445
M. Wt: 311.20 g/mol
InChI Key: LPOQSZQVVZDJRZ-UHFFFAOYSA-N
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Description

2-Bromo-4'-methanesulfonyl-biphenyl is a high-purity synthetic building block engineered for advanced organic synthesis and drug discovery. This biphenyl derivative features bromo and methanesulfonyl functional groups, making it a versatile intermediate for constructing complex molecular architectures, particularly in medicinal chemistry . The bromo substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, enabling efficient carbon-carbon bond formation . The methanesulfonyl group is a strong electron-withdrawing moiety that influences the compound's electronic properties and stability, and can participate in nucleophilic substitution reactions . Biphenyl scaffolds are fundamental structural motifs found in numerous biologically active compounds and approved pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents . Researchers utilize this compound in the development of novel therapeutic candidates, leveraging its structure to target a wide range of biological activities. Its well-defined structure and high purity make it particularly suitable for precise synthetic applications in pharmaceutical research and the development of advanced materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

1-bromo-2-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H11BrO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

LPOQSZQVVZDJRZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

  • 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Features a methoxy (-OCH₃) group, which is moderately electron-donating. This group reduces polarity compared to methanesulfonyl, as reflected in its log KOW (2.1) .
  • 2-Bromo-4,6-dinitroaniline: Contains nitro (-NO₂) and amine (-NH₂) groups. Nitro groups are highly electron-withdrawing, leading to high polarity and adsorption tendencies in analytical systems .
Table 1: Key Properties of Compared Compounds
Compound Name Substituents Log KOW Stability Toxicity/Regulatory Notes
2-Bromo-4'-methanesulfonyl-biphenyl -SO₂CH₃, -Br Inferred: >2.1 Inferred: Stable under controlled conditions Limited data; potential sulfonyl-related toxicity
2-Bromo-4'-methoxyacetophenone -OCH₃, -Br, -COCH₃ 2.1 Chemically stable REACH-compliant; non-PBT
2-Bromo-4,6-dinitroaniline -NO₂, -NH₂, -Br N/A High polarity; prone to adsorption Exceeds REACH limits (282 µg/g); mutagenic
2-Bromo-4’-hydroxyacetophenone -OH, -Br, -COCH₃ N/A Reacts via thioether synthesis Intermediate in bioactive compounds

Reactivity and Stability

  • Methanesulfonyl vs. Methoxy: The methoxy group in 2-Bromo-4'-methoxyacetophenone contributes to its stability under recommended storage conditions . Methanesulfonyl, being more polar, may enhance solubility in polar solvents but reduce volatility.
  • Nitro Groups : 2-Bromo-4,6-dinitroaniline’s nitro groups increase polarity, leading to analytical challenges like peak tailing in GC/MS due to surface adsorption .

Environmental and Toxicological Profiles

  • Log KOW and Bioaccumulation: The methoxy derivative’s log KOW (2.1) suggests moderate lipophilicity .
  • Regulatory Status: 2-Bromo-4,6-dinitroaniline exceeds REACH limits (30 µg/g) by nearly 10-fold, posing mutagenic risks . In contrast, 2-Bromo-4'-methoxyacetophenone is REACH-compliant and classified as non-hazardous to water .

Research Findings and Gaps

  • Analytical Challenges : Halogenated aromatics like 2-Bromo-4,6-dinitroaniline require specialized GC/MS methods due to adsorption issues . Similar methodologies may apply to methanesulfonyl derivatives.
  • Toxicity Data: Limited information exists on methanesulfonyl-biphenyls, necessitating studies on endocrine disruption, persistence, and mutagenicity.
  • Environmental Mobility : The methoxy derivative’s low water hazard classification (nwg) suggests that substituents critically influence environmental impact .

Preparation Methods

Bromination Followed by Sulfonylation

This method prioritizes bromination at the 2-position of biphenyl, followed by sulfonation at the 4'-position.

Step 1: Bromination of Biphenyl

Biphenyl undergoes electrophilic bromination to introduce bromine at the 2-position. Regioselectivity is controlled by reaction conditions:

  • Catalysts : FeCl₃ or AlCl₃ enhance electrophilic substitution.

  • Solvents : Dichloroethane or acetic acid improve solubility and reaction efficiency.

  • Temperature : Reactions are conducted at 0–60°C to minimize dibromination.

Reagent SystemConditionsYield (%)Selectivity (2-bromo vs. 4-bromo)Source
Br₂, FeCl₃Dichloroethane, 0–25°C65–75High (2-bromo favored)
Br₂, AlCl₃Dichloroethane, 50–75°C70–80Moderate (mixtures possible)
NBS, UV LightToluene, 60–110°C82–85High (α-bromination)

Step 2: Methanesulfonylation

The brominated intermediate undergoes sulfonation at the 4'-position using methanesulfonyl chloride (MsCl) under basic conditions:

  • Base : Pyridine or triethylamine neutralize HCl byproducts.

  • Temperature : Reactions occur at 25–60°C to avoid side reactions.

Reagent SystemConditionsYield (%)Purity (%)Source
MsCl, pyridineDichloromethane, 25°C80–85>95
MsCl, Et₃NTHF, 40°C75–80>90

Alternative Synthetic Routes

Sulfonylation Followed by Bromination

This approach may reduce regioselectivity challenges but requires careful handling:

  • Step 1 : Sulfonation of biphenyl at the 4'-position using fuming sulfuric acid or MsCl.

  • Step 2 : Bromination at the 2-position, directed by the electron-withdrawing sulfonyl group.

However, the sulfonyl group deactivates the ring, making bromination less efficient. This route is less commonly reported.

Reaction Optimization

Key factors influencing yield and selectivity include catalyst choice , solvent polarity , and temperature control .

Catalyst Selection

  • FeCl₃ : Enhances electrophilic bromination at the 2-position but may cause over-bromination.

  • AlCl₃ : Promotes Friedel-Crafts alkylation but is less effective for bromination.

  • Palladium Catalysts : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, while nonpolar solvents (e.g., toluene) favor radical pathways.

SolventRoleImpact on Selectivity
DichloroethaneDissolves biphenyl and Br₂High 2-bromo yield
Acetic AcidProtonates intermediatesEnhances reaction rate
TolueneStabilizes radical intermediatesPromotes α-bromination

Challenges and Solutions

Regioselectivity

Biphenyl’s symmetry complicates positional control. Solutions include:

  • Directing Groups : Introduce temporary groups (e.g., nitro) to direct bromination.

  • Steric Effects : Use bulky catalysts to favor less hindered positions.

Dibromination

Excess Br₂ or prolonged reaction times lead to dibrominated byproducts. Mitigation strategies:

  • Stoichiometric Control : Use 1.1–1.2 equivalents of Br₂.

  • Quenching : Add Na₂S₂O₃ to neutralize residual Br₂.

Applications and Derivatives

2-Bromo-4'-methanesulfonyl-biphenyl serves as a precursor in:

  • Pharmaceuticals : Synthesis of kinase inhibitors or antifungal agents.

  • Materials Science : Liquid crystals or OLED materials .

Q & A

Q. What are the established synthetic routes for 2-Bromo-4'-methanesulfonyl-biphenyl, and how can reaction conditions be optimized for yield?

The synthesis typically involves bromination of a methanesulfonyl-substituted biphenyl precursor. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of brominating agent to substrate), solvent selection (polar aprotic solvents like DCM or DMF), and temperature (room temperature to 60°C). Catalysts such as Lewis acids (e.g., FeBr₃) may enhance regioselectivity. Post-reaction purification via recrystallization or column chromatography is critical for yield improvement .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns and bromine integration.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns.
  • X-ray Crystallography: Resolve crystal structure ambiguities using SHELX software for refinement .
  • Mass Spectrometry (GC-MS/LC-MS): Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Fire Safety: Avoid water jets; use CO₂ or dry chemical extinguishers due to combustion risks and toxic fumes (e.g., CO, CO₂) .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation exposure.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods assist in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electronic properties like HOMO-LUMO gaps and charge distribution. These predict oxidative addition feasibility in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by analyzing the C-Br bond dissociation energy and steric effects from the methanesulfonyl group .

Q. What strategies resolve contradictory data in spectroscopic characterization of reaction intermediates involving this compound?

  • Multi-Technique Validation: Cross-validate NMR shifts with HSQC/HMBC experiments and compare with computational predictions (e.g., DFT-calculated chemical shifts).
  • Isotopic Labeling: Use deuterated analogs to clarify ambiguous proton environments.
  • Crystallographic Refinement: Resolve structural ambiguities via SHELXL refinement of single-crystal data .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound while maintaining stereochemical fidelity?

  • Thermal Control: Exothermic bromination requires precise temperature modulation to avoid side reactions (e.g., debromination).
  • Catalyst Efficiency: Heterogeneous catalysts (e.g., immobilized FeBr₃) improve recyclability but may reduce regioselectivity at scale.
  • Purification: Continuous chromatography systems or fractional distillation are preferred over batch methods for high-purity recovery .

Q. How does the electronic configuration of this compound influence its behavior in palladium-catalyzed coupling reactions?

The electron-withdrawing methanesulfonyl group activates the bromine-bearing carbon for oxidative addition to Pd(0), while steric hindrance from the biphenyl system may slow transmetallation. Computational studies suggest the sulfonyl group stabilizes the transition state via resonance effects, enhancing reaction rates in aryl-aryl bond formations .

Methodological Notes

  • Safety Data: Refer to Section 14 of REACH-compliant SDS for transport classification (ADR Class 8, Hazard Code 80) .
  • Environmental Precautions: Use closed-loop systems to prevent contamination; comply with EINECS/ECHA guidelines .
  • Advanced Applications: Explore its potential as a phosphatase inhibitor (Ki studies) or precursor in photodynamic therapy .

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